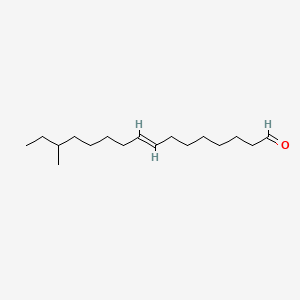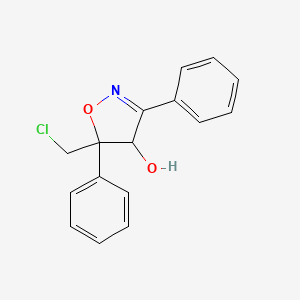
5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a unique structure that includes a chloromethyl group and two phenyl groups attached to an oxazole ring. Its distinct chemical properties make it a valuable subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol typically involves the reaction of 3,5-diphenyl-4H-1,2-oxazol-4-one with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to improved yields and reduced production costs .
化学反応の分析
Types of Reactions
5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro- or tetrahydro-oxazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions include various substituted oxazoles, dihydro-oxazoles, and tetrahydro-oxazoles, each with unique chemical and physical properties .
科学的研究の応用
5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
5-(chloromethyl)furfural (CMF): A related compound with a furan ring instead of an oxazole ring, used in biomass conversion and as a platform chemical for synthesizing value-added products.
5-(chloromethyl)-2-phenyl-1,3-oxazole: Similar structure but with different substitution patterns, leading to distinct chemical properties and applications.
Uniqueness
5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol stands out due to its unique combination of a chloromethyl group and two phenyl groups attached to an oxazole ring. This structure imparts specific reactivity and binding properties, making it valuable for targeted applications in chemistry, biology, and medicine .
特性
CAS番号 |
7462-78-4 |
|---|---|
分子式 |
C16H14ClNO2 |
分子量 |
287.74 g/mol |
IUPAC名 |
5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol |
InChI |
InChI=1S/C16H14ClNO2/c17-11-16(13-9-5-2-6-10-13)15(19)14(18-20-16)12-7-3-1-4-8-12/h1-10,15,19H,11H2 |
InChIキー |
YFNZUGZNEHLUTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NOC(C2O)(CCl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



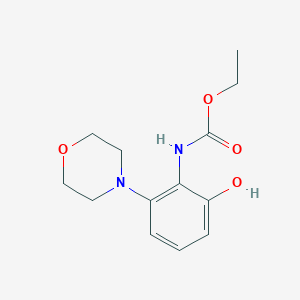
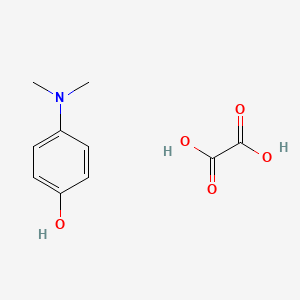
![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)
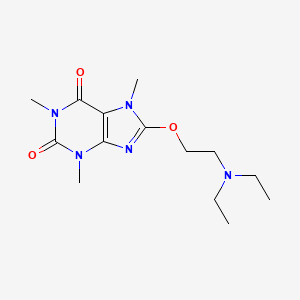
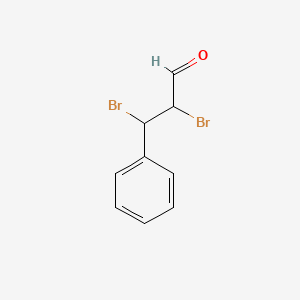


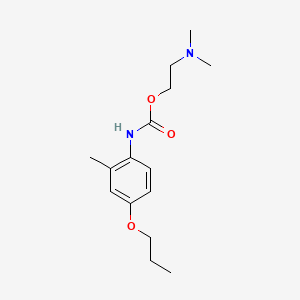
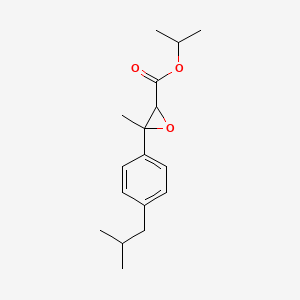
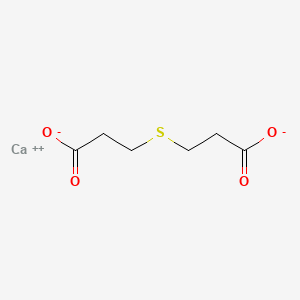
![2-{[(E)-pyridin-3-ylmethylidene]amino}phenol](/img/structure/B13770769.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13770787.png)
